Acide méthanesulfonique, sel de plomb(2+)

Vue d'ensemble

Description

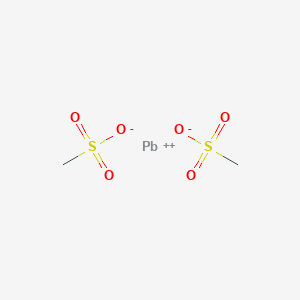

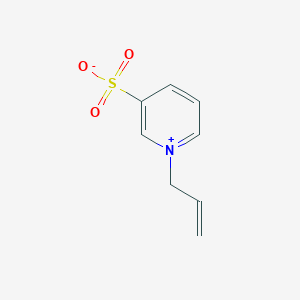

Methanesulfonic acid, lead(2+) salt, is a chemical compound that results from the interaction between lead(II) ions and methanesulfonate ions. This interaction has been studied using conventional d.c. polarography, revealing the formation of stepwise lead complexes in solution. Specifically, the lead-methanesulfonate system forms complexes such as [Pb(CH3SO3)]+, [Pb(CH3SO3)2], and at higher ligand concentrations, [Pb(CH3SO3)3] . The diversity within the solid-state structures of methanetrisulfonate salts, including the lead salt, indicates a variety of coordination modes, with the lead salt exhibiting unexpected motifs like the κ3O1,4,7 coordination .

Synthesis Analysis

The synthesis of lead(2+) salt of methanesulfonic acid involves the interaction of lead(II) ions with methanesulfonate ions. The formation of the lead complexes is indicated by their reversible reduction at the dropping mercury electrode (DME). The polarographic study suggests that these complexes are formed stepwise, with the stability constants provided for each complex . The diversity of structures found in related methanetrisulfonate salts suggests that the synthesis of these compounds can lead to a variety of coordination geometries .

Molecular Structure Analysis

The molecular structure of methanesulfonic acid, lead(2+) salt, is characterized by the coordination of methanesulfonate ions to lead(II) ions. The study of related methanetrisulfonate salts reveals a range of coordination modes, including the unique κ3O1,4,7 coordination found in the lead salt. This indicates that the lead(2+) salt of methanesulfonic acid may exhibit complex and diverse structural properties .

Chemical Reactions Analysis

The chemical reactions involving methanesulfonic acid, lead(2+) salt, primarily concern the formation and reduction of its complexes. The polarographic analysis shows that these complexes can be reversibly reduced, which is a significant aspect of their chemical behavior . While the specific chemical reactions of the lead salt in various environments are not detailed in the provided papers, the structural diversity observed in related salts suggests that the lead salt may participate in a range of chemical reactions depending on the context .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid, lead(2+) salt, can be inferred from the stability constants of its complexes and the structural diversity observed in related salts. The stability constants indicate the strength of the interaction between lead(II) ions and methanesulfonate ions, which is crucial for understanding the solubility and reactivity of the salt in different media . The unexpected structural motifs found in related salts suggest that the lead salt may exhibit unique physical properties, such as crystal structure and coordination geometry .

Applications De Recherche Scientifique

Raffinage électrolytique du plomb vert

Acide méthanesulfonique (MSA): présente une alternative écologique au raffinage électrolytique du plomb traditionnel à base d'acide fluorosilicic . Le système MSA offre un point d'ébullition élevé, une stabilité et une faible corrosivité, ce qui le rend adapté au raffinage électrolytique du plomb. Des recherches ont montré que le dépôt de Pb dans le processus de raffinage électrolytique à base de MSA est thermodynamiquement favorisé par rapport à la réaction H+/H2, ce qui est crucial pour l'efficacité du processus .

Hydrometallurgie

L'MSA est un acide fort avec un pKa de -1,9, ce qui le rend très stable et non oxydable, même à des températures et des densités de courant élevées . Son impact environnemental est minime en raison de sa faible toxicité et de sa biodégradabilité. En hydrometallurgie, l'MSA peut être utilisé pour la métallurgie de divers métaux tels que le cuivre, le zinc, le cobalt, le nickel et les terres rares, ainsi que pour le recyclage des métaux à partir de produits en fin de vie .

Électro-extraction des métaux

La compatibilité de l'MSA et de ses sels avec le processus d'électro-extraction est notable car la réaction anodique implique la formation de gaz oxygène, contrairement à la formation de gaz chlore dans les électrolytes chlorures. Cette propriété la rend particulièrement intéressante pour l'électro-extraction de métaux comme le plomb, offrant des alternatives plus respectueuses de l'environnement .

Agent de lixiviation dans la récupération des métaux

L'MSA a été utilisé comme lixiviant en raison de la forte solubilité des sels de méthanesulfonate de plomb et d'argent. Il est efficace dans la récupération du plomb et de l'argent à partir des résidus de lixiviation du zinc, démontrant son potentiel comme agent de lixiviation sélectif et efficace .

Mécanisme D'action

Target of Action

Methanesulfonic acid, lead(2+) salt, also known as lead(2+);methanesulfonate, is primarily targeted towards specialty and base metals , including lead . It has a remarkably high solubility for these metals, making it an interesting leaching agent .

Mode of Action

The compound interacts with its targets through a process known as leaching . Leaching is a process by which soluble constituents are dissolved and transported down through the soil with percolating water. In this case, methanesulfonic acid, lead(2+) salt acts as a leaching agent, dissolving the target metals and facilitating their removal .

Biochemical Pathways

It is known that the compound can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (hcl) or sulfuric acid (h2so4) . This suggests that the compound may interact with various biochemical pathways involving these metals.

Pharmacokinetics

Rodent feeding studies indicate that even water-insoluble lead compounds become bioavailable once exposed to stomach acids .

Result of Action

The primary result of the action of methanesulfonic acid, lead(2+) salt is the dissolution and removal of target metals. This is particularly useful in industries such as mining and metal recovery, where the compound can be used to extract valuable metals from ores or waste materials .

Action Environment

The efficacy and stability of methanesulfonic acid, lead(2+) salt can be influenced by various environmental factors. For instance, the compound’s leaching efficiency increases with the liquid-to-solid ratio or temperature . Additionally, safety precautions must be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Safety and Hazards

Methanesulfonic acid, lead(2+) salt, is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Orientations Futures

The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . As a result, methanesulfonic acid, lead(2+) salt, will become more widely available and a lower price will make it an increasingly attractive option .

Propriétés

IUPAC Name |

lead(2+);methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Pb/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLABTCPIBSAMGS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6PbS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890776 | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17570-76-2 | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(II) bis(methanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)